molecular formula C16H9N3O2S B578652 2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione CAS No. 1313739-00-2

2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione

Cat. No. B578652
CAS RN: 1313739-00-2
M. Wt: 307.327
InChI Key: QUTYDAWXPFXSBJ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic compound with a molecular formula of C16H8N2O2S . It is a derivative of thiazole, a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a molecular weight of 292.318 g/mol .

Future Directions

Thiazole derivatives have been found to possess remarkable cytotoxic activities . These results propose that the 2-aminonaphtho[2,3-d]thiazole-4,9-dione core has important biological effects and further explorations are worthwhile . Future research could focus on exploring the potential biological activities of this compound and its derivatives.

properties

IUPAC Name

2-(pyridin-3-ylamino)benzo[f][1,3]benzothiazole-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O2S/c20-13-10-5-1-2-6-11(10)14(21)15-12(13)19-16(22-15)18-9-4-3-7-17-8-9/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTYDAWXPFXSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)NC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735064
Record name 2-[(Pyridin-3-yl)amino]naphtho[2,3-d][1,3]thiazole-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1313739-00-2
Record name 2-[(Pyridin-3-yl)amino]naphtho[2,3-d][1,3]thiazole-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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